molecular formula C20H15NO2S B5502547 10-(3-methoxybenzoyl)-10H-phenothiazine

10-(3-methoxybenzoyl)-10H-phenothiazine

Cat. No.: B5502547
M. Wt: 333.4 g/mol
InChI Key: FBPIHVVAHJTNMC-UHFFFAOYSA-N
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Description

10-(3-methoxybenzoyl)-10H-phenothiazine is a useful research compound. Its molecular formula is C20H15NO2S and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.08234989 g/mol and the complexity rating of the compound is 435. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activity and Tubulin Polymerization Inhibition

Compounds structurally related to 10-(3-methoxybenzoyl)-10H-phenothiazine, such as N-benzoylated phenoxazines and phenothiazines, have been synthesized and evaluated for their antiproliferative activity against multiple cancer cell lines. Some of these compounds showed potent inhibition of tubulin polymerization, indicating potential as anticancer agents due to their ability to induce mitotic blockade and arrest in the G2/M phases of the cell cycle (Prinz et al., 2011).

Dye-sensitized Solar Cells (DSSCs)

Phenothiazine-based dyes, including derivatives of 10H-phenothiazine, have shown promise in the development of efficient dye-sensitized solar cells (DSSCs). The unique structural features of these compounds, such as the non-planar butterfly conformation and the ability to suppress molecular aggregation, make them excellent candidates for light-harvesting and electron injection in DSSCs. Some of these dyes have exhibited high photovoltaic performance, surpassing even commercial standards (Huang et al., 2016).

Antiviral and Antifungal Activities

Derivatives of phenothiazine have been studied for their antiviral and antifungal activities. Compounds such as 10-(α-p-carboxyphenyl-aminobenzyl) phenothiazines have demonstrated significant bioactivity, highlighting the versatility of phenothiazine scaffolds in the development of new therapeutic agents (Bishnoi et al., 2002).

Electrocatalytic Oxidation

Modified electrodes with new phenothiazine derivatives have been explored for the electrocatalytic oxidation of NADH, showing promising applications in biochemical sensors and fuel cells. These derivatives display significant electrocatalytic efficiency and stability, indicating their potential for diverse electrochemical applications (Dicu et al., 2000).

Organic Light-emitting Devices (OLEDs)

Organic bipolar molecules containing phenothiazine and phenanthoimidazole moieties have been synthesized and evaluated for their application in organic light-emitting devices (OLEDs). These compounds exhibited strong blue or blue-green emissions with high photoluminescence quantum efficiency, contributing to the development of efficient OLEDs with high brightness and external quantum efficiency (Zhao et al., 2020).

Safety and Hazards

3-Methoxybenzoyl chloride is combustible and causes severe skin burns and eye damage. It may also cause respiratory irritation . It should be stored under inert gas away from moisture, strong bases, and oxidizing agents .

Properties

IUPAC Name

(3-methoxyphenyl)-phenothiazin-10-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO2S/c1-23-15-8-6-7-14(13-15)20(22)21-16-9-2-4-11-18(16)24-19-12-5-3-10-17(19)21/h2-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPIHVVAHJTNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.